Here's what we can glean based on the compound's structure:
Given the lack of specific information, here are some potential research directions for this compound:
PKI-402 is a selective and reversible inhibitor targeting class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. This compound exhibits potent antitumor activity, particularly against human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues. Its chemical structure is characterized by an intricate arrangement that facilitates its binding to the ATP-binding site of these kinases, effectively blocking their activity and disrupting critical signaling pathways involved in cancer progression .
The synthesis and reactions involving PKI-402 utilize a range of reagents, including oxidizing agents, reducing agents, and nucleophiles. Optimal reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired transformations .
The reactions can yield various derivatives of PKI-402, which may exhibit distinct biological activities and properties.
PKI-402 demonstrates significant biological activity by inhibiting the phosphorylation of proteins involved in critical signaling pathways. Specifically, it disrupts the phosphorylation of Akt at threonine 308, leading to decreased cell survival and proliferation. The compound also induces apoptosis through the mitochondrial pathway by triggering the degradation of Mcl-1 via autophagy. This mechanism highlights its potential as a therapeutic agent against various cancers .
For industrial applications, the laboratory synthesis must be scaled up while ensuring the consistency and purity of PKI-402. This involves optimizing reaction conditions and implementing rigorous quality control measures to meet industry standards.
PKI-402 has diverse applications in scientific research:
PKI-402 has been shown to interact with various enzymes and proteins within the phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. Its binding to these targets leads to significant alterations in downstream signaling processes, particularly affecting protein expression related to cell survival and apoptosis. Studies indicate that PKI-402 effectively inhibits multiple isoforms of class I phosphatidylinositol 3-kinases with varying potencies .
Several compounds share structural or functional similarities with PKI-402. Below is a comparison highlighting their unique characteristics:
Compound Name | Target | Activity | Unique Features |
---|---|---|---|
PKI-587 | Class I phosphatidylinositol 3-kinases/mammalian target of rapamycin | Antitumor | Stronger potency against specific tumor types |
DS7423 | Class I phosphatidylinositol 3-kinases/mammalian target of rapamycin | Antitumor | Enhanced blood-brain barrier penetration |
GDC-0941 | Class I phosphatidylinositol 3-kinases | Antitumor | Selective for specific isoforms |
BEZ235 | Class I phosphatidylinositol 3-kinases/mammalian target of rapamycin | Antitumor | Dual inhibition with different pharmacokinetics |
PKI-402 stands out due to its dual inhibition mechanism targeting both class I phosphatidylinositol 3-kinases and mammalian target of rapamycin, making it a potent candidate for cancer therapies that require modulation of these critical pathways .
PKI-402, formally designated as 1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea, represents a sophisticated example of triazolopyrimidine-based pharmaceutical compounds. The compound is officially registered under Chemical Abstracts Service number 1173204-81-3, providing a unique identifier for this specific molecular entity. The molecular formula C29H34N10O3 indicates a complex organic structure containing twenty-nine carbon atoms, thirty-four hydrogen atoms, ten nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 570.65 daltons.
The compound belongs to the class of triazolopyrimidine derivatives, which have emerged as particularly promising scaffolds for kinase inhibition. This classification is significant because triazolopyrimidines demonstrate superior potency compared to related imidazolopyrimidine structures, making them attractive candidates for pharmaceutical development. The structural designation places PKI-402 within the broader category of heterocyclic compounds, specifically those containing fused ring systems that combine triazole and pyrimidine moieties.
The canonical SMILES notation for PKI-402 is CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1, which provides a standardized representation of its molecular structure. The corresponding InChI identifier ZAXFYGBKZSQBIV-UHFFFAOYSA-N offers an alternative systematic description of the compound's molecular connectivity. These standardized identifiers facilitate accurate communication about the compound's structure across different chemical databases and research platforms.
The structural architecture of PKI-402 incorporates several key molecular features that contribute to its biological activity and physicochemical properties. The compound features a central triazolopyrimidine core, which serves as the primary scaffold for the molecule. This heterocyclic system provides the fundamental framework upon which various functional groups are strategically positioned to optimize binding interactions with target proteins.
The triazolopyrimidine core of PKI-402 contains an ethyl substituent at the N-3 position, which was identified through systematic structure-activity relationship studies as the optimal choice among various alkyl substituents tested. This specific substitution pattern contributes significantly to the compound's potency and selectivity profile. The morpholine ring system attached to the triazolopyrimidine core represents another critical structural element, providing both binding affinity and favorable physicochemical properties.
The molecular architecture includes two aromatic phenyl rings connected through a urea linkage, creating an extended molecular framework that facilitates specific interactions with the adenosine triphosphate binding site of target kinases. One phenyl ring is directly attached to the triazolopyrimidine core, while the second phenyl ring bears a methylpiperazine carbonyl substituent. This arrangement creates a three-dimensional molecular structure that can adopt specific conformations required for optimal binding to phosphoinositide 3-kinase and mammalian target of rapamycin active sites.
The conformational flexibility of PKI-402 is influenced by the presence of multiple rotatable bonds, particularly around the urea linkage and the connections between aromatic rings and heterocyclic systems. The morpholine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings containing an oxygen atom. Similarly, the methylpiperazine moiety can adopt various conformations, though steric interactions with adjacent aromatic systems may restrict some conformational freedom.
Solubility studies reveal that PKI-402 exhibits limited solubility in conventional aqueous media, being essentially insoluble in water. This hydrophobic character is consistent with the compound's extensive aromatic ring system and the presence of multiple nitrogen-containing heterocycles. However, PKI-402 demonstrates good solubility in dimethyl sulfoxide, with reported values of at least 14.28 milligrams per milliliter to 14.275 milligrams per milliliter. This organic solvent solubility facilitates the preparation of stock solutions for biological testing and provides options for formulation development.
The compound shows complete insolubility in ethanol, indicating that the molecular structure does not favor interactions with moderately polar protic solvents. This solubility profile suggests that PKI-402 may require specialized formulation approaches to achieve adequate bioavailability in biological systems. The lipophilic nature of the compound is consistent with its ability to cross cellular membranes and reach intracellular target proteins.
Storage stability studies indicate that PKI-402 maintains its chemical integrity when stored at -20°C, with recommended storage periods varying depending on the solvent system used. For solutions prepared in dimethyl sulfoxide, storage at -80°C extends the usable lifetime to six months, while storage at -20°C limits the recommended use period to one month. These storage requirements reflect the compound's sensitivity to thermal degradation and the need for appropriate handling conditions.
The synthesis of PKI-402 represents the culmination of extensive medicinal chemistry efforts focused on optimizing triazolopyrimidine-based kinase inhibitors. The development of this compound involved systematic exploration of various N-3 substituents on the triazolopyrimidine core, ultimately identifying the ethyl group as the optimal choice for balancing potency and selectivity. This structure-activity relationship study demonstrated that triazolopyrimidine scaffolds offer superior performance compared to related imidazolopyrimidine structures, establishing the foundation for the PKI-402 design.
The synthetic pathway to PKI-402 involves multiple key transformations, with one documented approach utilizing benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as coupling reagents in the presence of triethylamine. This reaction proceeds in tetrahydrofuran solvent over a six-hour period, achieving a reported yield of 79%. The use of carbodiimide-mediated coupling suggests that the formation of the urea linkage represents a critical step in the synthetic sequence.
The medicinal chemistry optimization program that led to PKI-402 involved systematic screening of various aryl and heteroaryl ureido appendages. This extensive structure-activity relationship study identified 4-benzamide analogues as particularly promising, with these compounds showing exceptional efficacy against phosphoinositide 3-kinase alpha and mammalian target of rapamycin enzymes. The final selection of the 4-methylpiperazine carbonyl substituent represents the optimal balance of potency, selectivity, and physicochemical properties.
Chemical modifications explored during the development process included variations in the morpholine ring substitution pattern, different linker groups between the triazolopyrimidine core and the terminal aromatic rings, and diverse substituents on the terminal phenyl rings. The systematic exploration of these structural modifications provided crucial insights into the structure-activity relationships that govern the compound's biological activity and led to the identification of PKI-402 as the most promising candidate.
The synthetic accessibility of PKI-402 and related analogues has enabled the preparation of sufficient quantities for comprehensive biological evaluation and mechanistic studies. The relatively straightforward synthetic route, combined with the availability of starting materials and reagents, supports the potential for larger-scale preparation if clinical development were to proceed. The documented synthetic procedures provide a foundation for future medicinal chemistry efforts aimed at developing next-generation compounds with improved properties.